Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate

Catalog No.
S2719721
CAS No.
1113025-21-0
M.F
C26H25NO2
M. Wt
383.491
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carbo...

CAS Number

1113025-21-0

Product Name

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate

IUPAC Name

methyl (4S)-4-(tritylamino)cyclopentene-1-carboxylate

Molecular Formula

C26H25NO2

Molecular Weight

383.491

InChI

InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,27H,18-19H2,1H3/t24-/m0/s1

InChI Key

AOYXUIVZWKSQGP-DEOSSOPVSA-N

SMILES

COC(=O)C1=CCC(C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol. It features a cyclopentene ring substituted with a tritylamino group and a carboxylate ester. This compound is notable for its chirality, specifically the (4S) configuration, which influences its chemical behavior and potential biological activity .

Typical of compounds containing both amine and carboxylate functionalities. These include:

  • Nucleophilic Substitution Reactions: The tritylamino group can act as a nucleophile, facilitating substitutions on electrophilic centers.
  • Esterification: The carboxylate group can undergo reactions with alcohols to form new esters.
  • Cycloaddition Reactions: The cyclopentene moiety is reactive towards dienophiles in Diels-Alder reactions, which can lead to the formation of larger cyclic structures.

The synthesis of methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate typically involves multi-step organic synthesis strategies, including:

  • Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Tritylamino Group: This step often involves the reaction of an amine with trityl chloride or similar reagents.
  • Esterification: The final step involves reacting the cyclopentene derivative with methyl chloroformate or methanol to introduce the carboxylate functionality.

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a scaffold for drug design, particularly in creating compounds targeting specific biological pathways.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies for methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate could focus on:

  • Binding Affinity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
  • Molecular Docking Studies: Utilizing computational methods to predict binding modes and affinities.

Such studies are essential for understanding its pharmacological potential and optimizing its structure for better activity.

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl cyclopentene-1-carboxylateC7H10O2Simpler structure without the tritylamino group
N-Trityl-L-alanineC17H21NAmino acid derivative; used in peptide synthesis
4-TritylphenylalanineC22H25NContains phenylalanine; used in protein studies
Methyl 2-cyclopentenecarboxylateC8H10O2Alternative cyclopentene derivative

Uniqueness

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is unique due to its combination of a chiral center, a cyclopentene ring, and a tritylamino substituent, making it a versatile compound for further chemical modifications and biological investigations. Its structural complexity allows it to engage in diverse

XLogP3

5.3

Dates

Modify: 2023-08-16

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